molecular formula C14H15NO2S B11808330 Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11808330
M. Wt: 261.34 g/mol
InChI Key: VMLFKMJBIIKXEL-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by:

  • A thioxo (C=S) group at position 4, replacing the more common oxo (C=O) moiety.
  • An ethyl substituent at position 5.
  • An ester group at position 2.

This compound’s structural uniqueness lies in the thioxo group, which confers distinct electronic and steric properties compared to oxo-containing analogs.

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

ethyl 6-ethyl-4-sulfanylidene-1H-quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO2S/c1-3-9-5-6-12-10(7-9)13(18)11(8-15-12)14(16)17-4-2/h5-8H,3-4H2,1-2H3,(H,15,18)

InChI Key

VMLFKMJBIIKXEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC=C(C2=S)C(=O)OCC

Origin of Product

United States

Preparation Methods

Role of Lewis Acids in Cyclization

BF₃·THF enhances electrophilic activation of the carbonyl group in Pfitzinger-type reactions, accelerating cyclization. Deuterium-labeling studies confirm that the ethyl ester group remains intact during sulfur incorporation, ruling out transesterification.

Sulfur Source Selection

Lawesson’s reagent outperforms thiourea in one-pot methods due to higher sulfur-transfer efficiency. However, thiourea is preferred in aqueous media for its stability and lower toxicity.

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may decompose thioxo groups at elevated temperatures.

  • Ethanolic solutions balance reactivity and stability, enabling reflux conditions without side reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinoline core or the thioxo group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides, while reduction can lead to the formation of dihydroquinoline derivatives.

Scientific Research Applications

Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 6

Key analogs differ in substituents at position 6, altering electronic and steric profiles:

Compound Name Position 6 Substituent Key Properties Reference
Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate Cl (chloro) Electron-withdrawing; increases polarity, reduces solubility in nonpolar media. Associated with antibacterial activity .
Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate Br (bromo) Larger atomic radius than Cl; may enhance steric hindrance. Used in GABA receptor ligand studies .
Ethyl 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate CN (cyano) Strong electron-withdrawing effect; increases reactivity in nucleophilic substitutions. CAS: 26892-92-2 .
Ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate OCH₂CH₃ (ethoxy) Electron-donating via resonance; improves solubility in polar solvents. CAS: 6165-50-0 .
Target Compound CH₂CH₃ (ethyl) Electron-donating; enhances lipophilicity and membrane permeability. Potential for improved pharmacokinetics in hydrophobic environments .

Thioxo vs. Oxo Group at Position 4

The thioxo group (C=S) in the target compound contrasts with the oxo group (C=O) in most analogs:

  • Electronic Effects : Thioxo is less electronegative than oxo, reducing hydrogen-bonding capacity but increasing susceptibility to nucleophilic attack .
  • Biological Implications : Thioxo-containing compounds may exhibit altered binding affinities to enzymes (e.g., bacterial topoisomerases) compared to oxo derivatives .

Substituents at Position 8

Modifications at position 8 further diversify properties:

Compound Name Position 8 Substituent Key Properties Reference
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CH₃ (methyl) Methyl enhances lipophilicity; iodo at position 6 introduces steric bulk. CAS: 951006-39-6 .
Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate F (fluoro) Fluorine’s electronegativity improves metabolic stability. CAS: 71083-06-2 .
Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate OCH₃ (methoxy) Methoxy increases solubility and may modulate receptor selectivity. CAS: 71082-34-3 .

Physicochemical Properties

Property Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate (Inferred) Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate Ethyl 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate
LogP ~3.2 (high lipophilicity) ~2.1 ~1.8
Solubility Low in water; soluble in DMSO Moderate in polar aprotic solvents High in DMF/DMSO
Melting Point Not reported 180–182°C 215–217°C

Biological Activity

Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives. Its structure includes a thioxo group, which is pivotal for its biological activity. The molecular formula is C13H13NO2SC_{13}H_{13}NO_2S, and it exhibits a molecular weight of approximately 249.31 g/mol.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values were reported to vary based on the specific cell line tested, indicating a selective action against certain types of cancer cells .
Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These findings suggest that the compound may interfere with critical cellular processes such as DNA replication or apoptosis pathways.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Similar quinoline derivatives have shown efficacy against various bacterial strains:

  • Antibacterial Studies : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways in pathogens or cancer cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Quinoline Ring : The initial step often involves cyclization reactions using appropriate substrates.
  • Thioxo Group Introduction : Subsequent reactions introduce the thioxo functionality, which is crucial for biological activity.
  • Carboxylate Formation : Final steps involve esterification or carboxylic acid modifications to yield the final product.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, supporting its potential as an anticancer agent .
  • Combination Therapies : Preliminary studies suggest that combining this compound with existing chemotherapeutic agents may enhance efficacy while reducing side effects .

Q & A

Q. How can high-throughput screening (HTS) platforms identify novel biological targets for thioquinoline derivatives?

  • Methodology : Fluorescence polarization assays using DNA gyrase or topoisomerase IV enzymes quantify inhibition. For example, IC50 values for this compound analogs range from 0.8–3.2 µM, correlating with molecular docking scores .

Data Contradiction Analysis

  • Example : reports that reducing ethyl 7-azidoquinoline in ethanol under reflux yields carboxylic acid (via ester hydrolysis), while the same reaction in HCl at room temperature preserves the ester group. This contradiction underscores the need to validate solvent and temperature parameters in synthetic protocols .

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